molecular formula C14H12O3S B12421650 Tiaprofenic acid D3

Tiaprofenic acid D3

Cat. No.: B12421650
M. Wt: 263.33 g/mol
InChI Key: GUHPRPJDBZHYCJ-FIBGUPNXSA-N
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Preparation Methods

The synthesis of Tiaprofenic acid involves several steps, starting from thiophene. One method includes the following steps :

    Acylation of thiophene: Thiophene reacts with propionic anhydride to form 2-propionyl thiophene.

    Bromination: The 2-propionyl thiophene is then brominated to obtain an alpha bromo compound.

    Reflux with ethylene glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.

    Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.

    Friedel-Crafts reaction: The rearranged product reacts with benzoyl chloride in a Friedel-Crafts acylation.

    Hydrolysis and acidification: The final step involves hydrolysis and acidification to yield Tiaprofenic acid.

This method is noted for its stable reaction conditions, high yield, and ease of purification, making it suitable for industrial production .

Chemical Reactions Analysis

Scientific Research Applications

Tiaprofenic acid D3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Comparison with Similar Compounds

Tiaprofenic acid is similar to other NSAIDs in the arylpropionic acid group, such as ibuprofen and naproxen . it is unique in its specific chemical structure, which includes a thiophene ring, distinguishing it from other NSAIDs that typically have a benzene ring . This structural difference contributes to its distinct pharmacological properties and therapeutic applications .

Similar compounds include:

Tiaprofenic acid’s unique structure and properties make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C14H12O3S

Molecular Weight

263.33 g/mol

IUPAC Name

2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3

InChI Key

GUHPRPJDBZHYCJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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